molecular formula C10H9ClO3 B1334137 Ethyl 4-chlorobenzoylformate CAS No. 34966-48-8

Ethyl 4-chlorobenzoylformate

Cat. No. B1334137
CAS RN: 34966-48-8
M. Wt: 212.63 g/mol
InChI Key: BIELZWDKOJZMOG-UHFFFAOYSA-N
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Description

Ethyl 4-chlorobenzoylformate is a chemical compound that serves as an intermediate in various synthetic processes. Although the provided papers do not directly discuss ethyl 4-chlorobenzoylformate, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for ethyl 4-chlorobenzoylformate.

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or condensation reactions. For instance, ethyl (R)-4-chloro-3-hydroxybutyrate, a compound with a similar structure, is produced via asymmetric hydrogenation of ethyl 4-chloro-acetoacetate using a catalytic complex . Another related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, is synthesized through a Knoevenagel condensation reaction . These methods suggest potential pathways for synthesizing ethyl 4-chlorobenzoylformate, which may involve similar catalytic or condensation strategies.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-chlorobenzoylformate has been characterized using various techniques such as FT-IR, NMR, and X-ray diffraction . For example, ethyl 4-hydrazinobenzoate hydrochloride crystallizes in the triclinic space group and exhibits specific hydrogen bonding patterns . The molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond . These studies provide a foundation for predicting the molecular structure of ethyl 4-chlorobenzoylformate, which would likely exhibit its own unique set of intermolecular interactions and conformational characteristics.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to ethyl 4-chlorobenzoylformate can be inferred from their participation in various reactions. For instance, ethyl α-chlorocyclopropaneformates undergo [3 + 2] annulation reactions with 1,3-dicarbonyl compounds to produce functionalized fulvenes . Additionally, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate is synthesized from p-chloropropiophenone, indicating the reactivity of the chlorophenyl moiety in condensation reactions . These examples suggest that ethyl 4-chlorobenzoylformate could also engage in similar reactions, contributing to the synthesis of a variety of functionalized organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to ethyl 4-chlorobenzoylformate can be deduced from their molecular structures and the nature of their substituents. For example, the presence of chloro and ester groups is likely to influence the compound's polarity, solubility, and reactivity. The crystallographic data of ethyl 4-hydrazinobenzoate hydrochloride provides insights into the solid-state properties, such as lattice parameters and hydrogen bonding patterns . The antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate highlight the potential biological relevance of these compounds . These properties are crucial for understanding the behavior of ethyl 4-chlorobenzoylformate in various environments and its potential applications in pharmaceuticals or materials science.

Scientific Research Applications

Synthesis and Structural Studies

Ethyl 4-chlorobenzoylformate is utilized in the synthesis and structural analysis of various compounds. For instance, it plays a role in the synthesis of ethyl 4-hydrazinobenzoate hydrochloride, a compound characterized by X-ray diffraction, FT-IR, and NMR, and displaying interesting non-covalent interactions in its crystal structure (Restrepo et al., 2019). Additionally, it's involved in the synthesis of ethyl 4-(4-nitrophenoxy) picolinate, an intermediate for biologically active compounds, achieved through a multi-step process with a high yield of the target product (Xiong et al., 2019).

Pharmaceutical Applications

In pharmaceutical research, ethyl 4-chlorobenzoylformate derivatives are explored for their potential therapeutic properties. A notable example includes the stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate, a precursor in the synthesis of pharmacologically valuable products like L-carnitine (Kluson et al., 2019).

Material Science and Engineering

In the field of material science, ethyl 4-chlorobenzoylformate derivatives are utilized in the development of new materials. For instance, ethyl acetate is explored as a solvent for the synthesis of poly(2-ethyl-2-oxazoline), a polymer significant in biomedical applications due to its high water-solubility and controlled polymerization (Vergaelen et al., 2020).

Dyes and Coloring Agents

Derivatives of ethyl 4-chlorobenzoylformate are also involved in the synthesis of complex dyes for fabrics. Research in this area includes the synthesis and application of disperse dyes derived from thiophene on polyester and nylon fabrics, showcasing good fastness properties and varied color shades (Abolude et al., 2021).

Green Chemistry

Ethyl 4-chlorobenzoylformate derivatives are also pivotal in green chemistry initiatives. For example, green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using an agro-waste-based solvent medium is explored, demonstrating efficient, eco-friendly synthesis with high yields and potential anticancer properties (Badiger et al., 2022).

Safety And Hazards

According to the safety data sheet, Ethyl 4-chlorobenzoylformate is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It’s combustible and can produce hazardous combustion gases or vapors in the event of fire .

properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIELZWDKOJZMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374499
Record name Ethyl 4-chlorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chlorobenzoylformate

CAS RN

34966-48-8
Record name Ethyl 4-chlorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34966-48-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Chlorobenzoyl cyanide (13.0 g, 0.079 mol) prepared in Example 1a was added to a stirred mixture of sodium bromide (1.0 g, 0.01 mol) and 80% sulphuric acid (10 ml). An exothermic reaction took place with the formation of a solid yellow mass. Ethanol (50 ml) was added and the mixture was heated under reflux to give a yellow solution. On cooling, a colourless precipitate formed. The mixture was diluted with cold water and extracted with isopropyl ether. The organic extract was washed with water, sodium bicarbonate solution and then again with water and dried over sodium sulphate. Evaporation and distillation of the solution gave the product as a yellow oil (8.2 g, 54%)--b.p. 82°-84° C./0.05 mm Hg.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Kratzer, S Egger, B Nidetzky - Biotechnology and …, 2008 - Wiley Online Library
… were monophasic under these conditions, all other substrates (ethyl benzoylformate, ethyl 2-chlorobenzoylformate, ethyl 3-chlorobenzoylformate and ethyl 4-chlorobenzoylformate) …
Number of citations: 16 onlinelibrary.wiley.com
W Li, J Yang, H Zhu, Y Shen, Z Le, Z Xie - Molecular Catalysis, 2023 - Elsevier
… Ethyl 4-chlorobenzoylformate also formed the corresponding products 3b with 2-… In addition, ethyl 4-chlorobenzoylformate formed the corresponding products 7b with o-…
Number of citations: 0 www.sciencedirect.com
C Krump, M Vogl, L Brecker, B Nidetzky… - … Engineering, Design & …, 2014 - academic.oup.com
… hence probed the mutant CtXR as biocatalyst for the reductions of ethyl benzoylformate, ethyl 2-chlorobenzoylformate, ethyl 3-chlorobenzoylformate and ethyl 4-chlorobenzoylformate. …
Number of citations: 6 academic.oup.com
G de Gonzalo - Biocatalysis and Biotransformation, 2022 - Taylor & Francis
… The reactions catalysed by P2-D03 of ethyl benzoylformate derivatives presenting substituents at the aromatic ring, as ethyl 4-cyanobenzoylfomate (3a) or ethyl 4-chlorobenzoylformate (…
Number of citations: 14 www.tandfonline.com
R Kratzer, B Nidetzky
Number of citations: 0

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